(2r)-2-(2-Chlorophenyl)oxirane
Overview
Description
(2r)-2-(2-Chlorophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(2R)-2-(2-Chlorophenyl)oxirane, also known as chlorophenyloxirane, is a chiral organic compound characterized by its three-membered epoxide ring and a chlorophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
- Molecular Formula : CHClO
- Molecular Weight : 154.59 g/mol
- Structure : The compound features a reactive epoxide group, which is known for its ability to undergo nucleophilic attack, leading to various chemical transformations.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Studies have suggested that this compound may act as an antimicrobial agent. Its epoxide functionality allows it to interact with biological macromolecules, potentially disrupting cellular functions and leading to cell death in certain pathogens.
- Anticancer Potential : Preliminary research has indicated that this compound can affect the viability of various cancer cell lines. The exact mechanisms are not fully understood, but it is believed that the compound may interfere with cellular processes through its reactive epoxide group.
- Enzyme Interactions : There is ongoing research into how this compound interacts with enzymes and other cellular components. These interactions could provide insights into its pharmacological effects and toxicity profiles .
The biological activity of this compound is largely attributed to its ability to form adducts through nucleophilic attack on the epoxide ring. This reactivity can lead to modifications of proteins and nucleic acids, affecting their function. The specific pathways through which these interactions occur are still under investigation, but they are crucial for understanding the therapeutic potential of this compound.
Synthesis and Applications
This compound can be synthesized through several methods, including:
This compound serves as a valuable building block in organic synthesis, particularly for creating complex molecules with specific spatial arrangements due to its chirality. Its applications include:
- Precursor for Bioactive Compounds : It has been studied as a precursor for synthesizing various pharmaceuticals, including anti-cancer agents and antibiotics.
- Monomer in Polymer Production : The presence of the epoxide ring allows for ring-opening polymerization, leading to the formation of polymers with unique structures and functionalities .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2S)-2-(2-Chlorophenyl)oxirane | CHClO | Enantiomer with potential different biological activity |
1,3-Dichloro-2-propanol | CHClO | Chlorinated alcohol structure |
4-Chloro-phenylacetone | CHClO | Ketone structure with potential biological activity |
The unique chlorophenyl substitution at the 2-position of the oxirane ring enhances its reactivity compared to other similar compounds, making it a candidate for targeted synthesis of biologically active derivatives.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis through interaction with key enzymes.
- Cancer Cell Viability Assay : Research involving several cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Further studies are required to elucidate the specific pathways affected by this compound.
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476259 | |
Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62566-66-9 | |
Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(2-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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